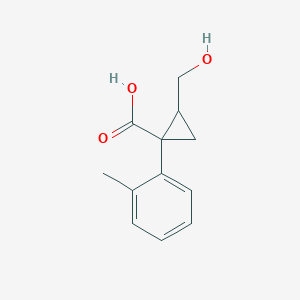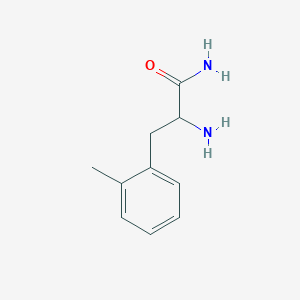![molecular formula C12H17NO B13306875 [2-(Cyclopentylamino)phenyl]methanol](/img/structure/B13306875.png)
[2-(Cyclopentylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclopentylamino)phenyl]methanol is an organic compound that features a phenyl ring substituted with a cyclopentylamino group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopentylamino)phenyl]methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with a halogenated phenyl compound, the cyclopentylamine can be introduced via a nucleophilic substitution reaction. The methanol group can then be added through a reduction process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Cyclopentylamino)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methanol group to a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of [2-(Cyclopentylamino)phenyl]aldehyde or [2-(Cyclopentylamino)phenyl]carboxylic acid.
Reduction: Formation of [2-(Cyclopentylamino)phenyl]methane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
[2-(Cyclopentylamino)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(Cyclopentylamino)phenyl]methanol involves its interaction with specific molecular targets. The cyclopentylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The phenyl ring and methanol group can also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Cyclohexylamino)phenyl]methanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
[2-(Cyclopentylamino)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[2-(Cyclopentylamino)phenyl]amine: Lacks the methanol group, only has the cyclopentylamino and phenyl groups.
Uniqueness
[2-(Cyclopentylamino)phenyl]methanol is unique due to the specific combination of the cyclopentylamino group and the methanol group on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[2-(cyclopentylamino)phenyl]methanol |
InChI |
InChI=1S/C12H17NO/c14-9-10-5-1-4-8-12(10)13-11-6-2-3-7-11/h1,4-5,8,11,13-14H,2-3,6-7,9H2 |
Clave InChI |
CNANPOWIWDGFIN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


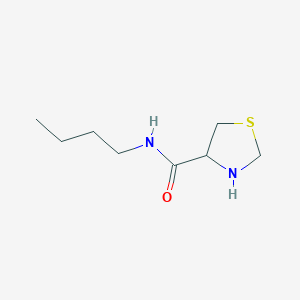
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)
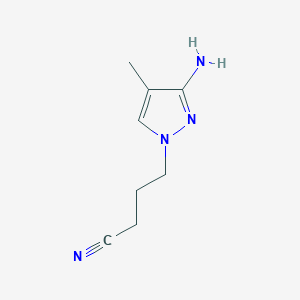
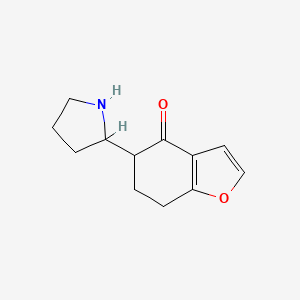
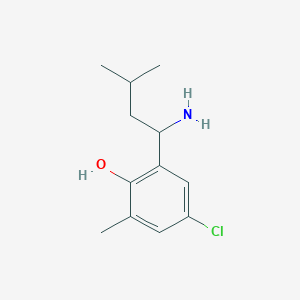
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
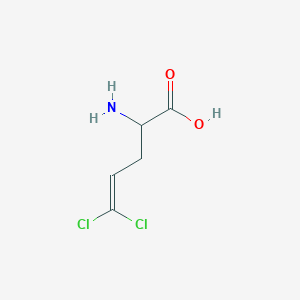
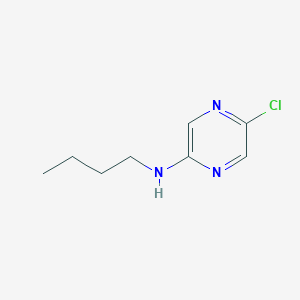
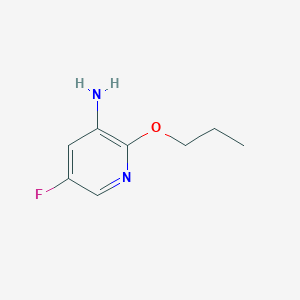


![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)
